(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the condensation of amido-nitriles, followed by the formation of the pyrrolidine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic Acid Sodium Salt: Shares structural similarities but differs in functional groups and biological activity.
Imidazole Derivatives: Various imidazole-based compounds exhibit similar chemical properties but differ in their specific applications and reactivity.
Uniqueness
(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H17N3O3 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R,3R)-1-ethyl-2-(1-ethylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-14-6-5-13-11(14)10-8(12(17)18)7-9(16)15(10)4-2/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,18)/t8-,10-/m1/s1 |
InChI Key |
AJLNSCXMPYPORL-PSASIEDQSA-N |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CC(=O)N2CC)C(=O)O |
Canonical SMILES |
CCN1C=CN=C1C2C(CC(=O)N2CC)C(=O)O |
Origin of Product |
United States |
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